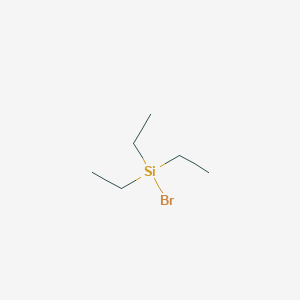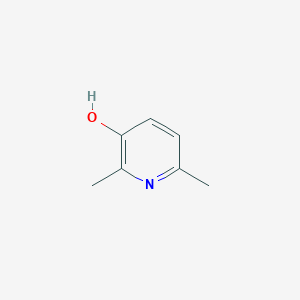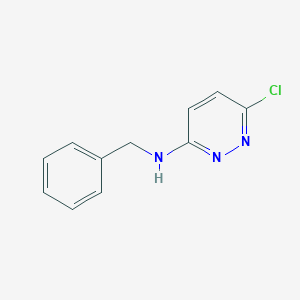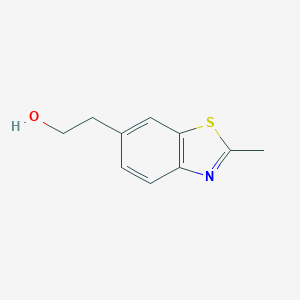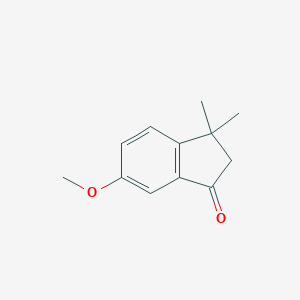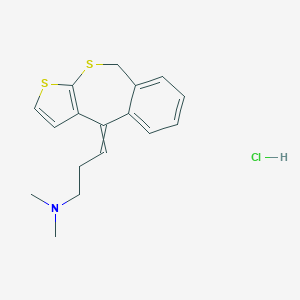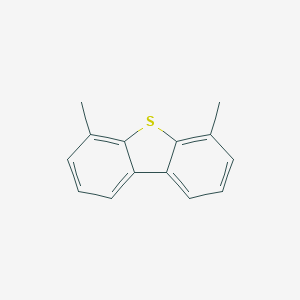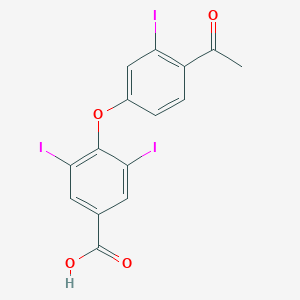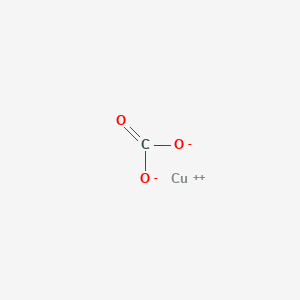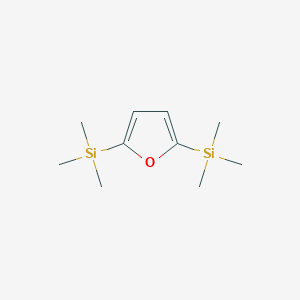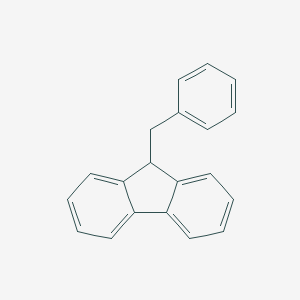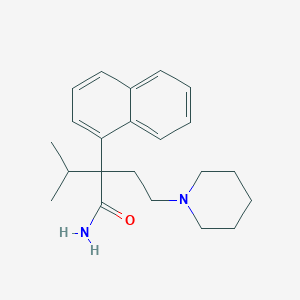
alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide, also known as AIPN, is a synthetic compound that has gained attention in scientific research due to its unique properties. AIPN is a member of the naphthalene family, and its chemical structure consists of a naphthalene ring attached to an acetamide group with a piperidine and isopropyl group attached to it.
Mécanisme D'action
Alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide acts as a competitive inhibitor of the uptake of norepinephrine and dopamine by binding to the transporters responsible for their uptake. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects on the postsynaptic receptors. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has also been shown to have a weak affinity for serotonin transporters, but its effects on serotonin uptake are much weaker than its effects on norepinephrine and dopamine uptake.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide are primarily related to its effects on the uptake of norepinephrine and dopamine. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been shown to increase the concentration of these neurotransmitters in various regions of the brain, such as the prefrontal cortex, striatum, and hippocampus. This increase in neurotransmitter concentration has been linked to improvements in cognitive function, such as attention, working memory, and decision-making. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has also been shown to have antidepressant effects in animal models, which may be related to its effects on norepinephrine and dopamine uptake.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide in lab experiments is its potency and selectivity for norepinephrine and dopamine transporters. This allows researchers to study the effects of these neurotransmitters on behavior and cognitive function with a high degree of specificity. Another advantage of using alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide is its stability, which allows for long-term storage and use in experiments. However, one limitation of using alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide is its potential for toxicity at high doses. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been shown to cause neurotoxicity in animal models at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide. One direction is to study the effects of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide on other neurotransmitters, such as serotonin and glutamate. Another direction is to study the effects of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide on behavior and cognitive function in humans, as most of the research on alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been done in animal models. Additionally, further research is needed to determine the optimal dose and duration of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide treatment for various neurological disorders. Finally, the development of new synthetic methods for alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide may improve its availability and reduce its cost, making it more accessible for research purposes.
Méthodes De Synthèse
The synthesis of alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 1-naphthylamine with isopropyl chloroformate to form N-isopropyl-1-naphthylamine. The second step involves the reaction of N-isopropyl-1-naphthylamine with piperidine to form alpha-isopropyl-alpha-(2-piperidinoethyl)-1-naphthylamine. The final step involves the reaction of alpha-isopropyl-alpha-(2-piperidinoethyl)-1-naphthylamine with acetyl chloride to form alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide. This synthesis method has been optimized to produce high yields of pure alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide.
Applications De Recherche Scientifique
Alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been used in scientific research as a tool to study the function of the nervous system. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide is a potent inhibitor of the uptake of norepinephrine and dopamine, which are neurotransmitters involved in the regulation of mood, attention, and behavior. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been used to study the role of these neurotransmitters in various neurological disorders, such as depression, ADHD, and Parkinson's disease. alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide has also been used to study the effects of drugs that interact with these neurotransmitters, such as cocaine and amphetamines.
Propriétés
Numéro CAS |
1505-96-0 |
|---|---|
Nom du produit |
alpha-Isopropyl-alpha-(2-piperidinoethyl)-1-naphthylacetamide |
Formule moléculaire |
C22H30N2O |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
3-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)butanamide |
InChI |
InChI=1S/C22H30N2O/c1-17(2)22(21(23)25,13-16-24-14-6-3-7-15-24)20-12-8-10-18-9-4-5-11-19(18)20/h4-5,8-12,17H,3,6-7,13-16H2,1-2H3,(H2,23,25) |
Clé InChI |
RTNXNRZZXYBWJZ-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
SMILES canonique |
CC(C)C(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Synonymes |
α-Isopropyl-α-(2-piperidinoethyl)-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)
